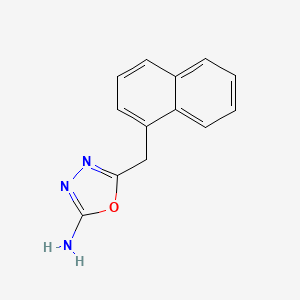

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine

Description

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a naphthalen-1-ylmethyl group and at position 2 with an amine. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances metabolic stability and facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in biological systems .

Properties

IUPAC Name |

5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBKEOAWZXBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalen-1-ylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of 5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggested that modifications to the naphthalene ring could enhance its potency against specific bacterial strains .

Materials Science

Fluorescent Materials

this compound has been utilized in the development of fluorescent materials. Its ability to emit fluorescence upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .

Table 1: Comparison of Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | ~520 nm |

| Quantum Yield | ~0.45 |

| Solvent Dependence | Moderate |

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound is employed as a standard in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its stability under various conditions allows for accurate quantification in complex mixtures, which is essential for quality control in pharmaceuticals .

Detection Methods

Recent advancements have shown that this compound can be used as a fluorescent tag in detection assays. This application is particularly useful in biochemical assays where sensitive detection of biomolecules is required .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various oxadiazole derivatives, including this compound. Results indicated a significant reduction in tumor cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of this compound against standard antibiotics. The findings revealed that the compound exhibited comparable efficacy to conventional treatments against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among 1,3,4-oxadiazol-2-amine derivatives include:

- Substituents at position 5 : Aryl, alkyl, or heteroaromatic groups.

- Modifications to the oxadiazole ring : Replacement of oxygen with sulfur (e.g., thiadiazole analogs).

Table 1: Structural and Physical Properties of Selected Analogues

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : Derivatives with long alkyl chains (e.g., dodecyl in ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Steric Effects : The naphthalen-1-ylmethyl group in the target compound provides steric bulk, which could hinder binding to shallow active sites but improve selectivity for deep hydrophobic pockets.

Key Findings :

- Anticancer Activity : Derivatives with aromatic substituents (e.g., pyridinyl, methoxyphenyl) show potent cytotoxicity, with IC₅₀ values comparable to standard chemotherapeutics .

- Enzyme Inhibition: The 1,3,4-oxadiazole scaffold’s electron deficiency enables potent kinase inhibition, as seen in COT kinase inhibitors (nanomolar activity) .

- Antimicrobial Activity: Indole-substituted derivatives exhibit moderate antimicrobial effects, though less potent than fluoroquinolones .

Structure-Activity Relationships (SAR)

- Aromatic Substituents : Naphthalene derivatives (e.g., ) may enhance DNA intercalation or tubulin binding in anticancer applications.

- Alkyl Chains : Long alkyl chains (e.g., dodecyl in ) improve lipid bilayer penetration but may reduce target specificity.

- Electron-Withdrawing Groups : Bromo or nitro substituents increase electrophilicity, favoring covalent interactions with nucleophilic enzyme residues .

Biological Activity

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has gained attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁N₃O, with a molecular mass of approximately 225.25 g/mol. The compound features a naphthalene moiety linked to an oxadiazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of naphthalen-1-ylmethyl hydrazine with carbon disulfide and subsequent oxidation to form the oxadiazole ring. Various methods can be employed to optimize yield and purity, including continuous flow reactors and advanced purification techniques like chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Study on Prostate Cancer : A study evaluated the effects of this compound on PC-3 prostate cancer cells. The compound showed a significant reduction in cell viability at concentrations as low as 0.67 µM, suggesting strong anticancer potential.

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited lower MIC values compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell signaling. Molecular docking studies have suggested that it binds effectively to proteins associated with cancer cell survival and proliferation.

Q & A

What are the common synthetic routes for 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Esterification of substituted benzoic acids (e.g., 4-chlorobenzoic acid) to form methyl esters.

- Step 2: Conversion to hydrazides via hydrazinolysis.

- Step 3: Cyclization using agents like cyanogen bromide (BrCN) or iodine (I₂) in basic conditions (e.g., NaOH/KI) to form the 1,3,4-oxadiazole core .

- Step 4: Coupling reactions with naphthalene derivatives (e.g., naphthalen-1-ylmethyl halides) to introduce the substituent.

For example, El-Sayed et al. achieved cyclization using I₂ in ethanol under reflux, yielding 70–85% efficiency . Optimization of reaction time and solvent polarity is critical for higher yields.

How can spectroscopic techniques confirm the structure of this compound?

Answer:

- IR Spectroscopy: Key peaks include N–H stretches (~3270 cm⁻¹ for NH₂), C=N (oxadiazole ring) at ~1646 cm⁻¹, and C–O–C vibrations (~1045 cm⁻¹) .

- ¹H NMR: Aromatic protons appear at 7.5–8.6 ppm, NH₂ as a broad singlet (~7.4–7.5 ppm, D₂O-exchangeable), and methylene protons (CH₂) at ~4.5–5.0 ppm .

- ¹³C NMR: Oxadiazole ring carbons (C2 and C5) resonate at ~157–165 ppm, with carbonyl carbons (if present) at ~170 ppm .

What strategies optimize the yield of this compound in multi-step synthesis?

Answer:

- Reagent Selection: Use BrCN or I₂ for cyclization, as they provide higher regioselectivity compared to H₂SO₄ .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature Control: Cyclization at 60–80°C minimizes side reactions .

- Purification: Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves intermediates .

How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Standardize Assays: Use consistent microbial strains (e.g., S. aureus ATCC 25923) and reference drugs (e.g., ampicillin) .

- Dose-Response Analysis: Compare activities at multiple concentrations (e.g., 50–100 µg/mL) to identify potency thresholds .

- Statistical Validation: Apply ANOVA or t-tests to assess significance in zone-of-inhibition variations .

For instance, Domala et al. noted compound 3d showed 17 mm inhibition against S. aureus at 100 µg/mL, while 3a had 8 mm under identical conditions, highlighting substituent-dependent efficacy .

What in silico methods predict binding interactions of this compound with target proteins?

Answer:

- Molecular Docking (AutoDock/Vina): Predict binding poses to targets like DNA gyrase (PDB: 1KZN). Key interactions include H-bonding with oxadiazole NH₂ and π-π stacking with naphthalene .

- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors on the oxadiazole ring) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

How can derivatives be designed to enhance antimicrobial efficacy?

Answer:

- Substituent Modification: Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the naphthalene para-position to improve membrane penetration .

- Hybrid Scaffolds: Combine oxadiazole with pyridine (e.g., 5-(pyridin-2-yl) derivatives) to enhance π-π interactions .

- Bioisosteric Replacement: Replace NH₂ with thiourea (–NHCSNH₂) to exploit thiol-mediated targeting .

What are the challenges in crystallographic analysis of this compound?

Answer:

- Crystal Growth: Slow evaporation from DMSO/ethanol mixtures produces diffraction-quality crystals .

- Hydrogen Bonding: Short C–H⋯O/N interactions complicate refinement; SHELXL-2014 resolves these using restraints .

- Twinned Data: High-resolution synchrotron data (λ = 0.7 Å) reduces ambiguity in space group determination (e.g., monoclinic P2₁/n) .

How do substituents on the oxadiazole ring affect bioactivity?

Answer:

- Electron-Donating Groups (–OCH₃): Enhance antifungal activity (e.g., 17 mm zone inhibition for 3d against C. albicans) by improving solubility .

- Halogen Substituents (–Cl, –F): Increase antibacterial potency via hydrophobic interactions (e.g., 3c with –Cl showed 14 mm against S. aureus) .

- Bulkier Groups (naphthalene): Improve DNA intercalation in anticancer assays (e.g., IC₅₀ = 18.22 µM against leukemia K-562) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.